molecular formula C12H14N2O2 B2609790 2-Methoxy-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine CAS No. 2320444-72-0

2-Methoxy-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine

Cat. No.: B2609790
CAS No.: 2320444-72-0
M. Wt: 218.256
InChI Key: GINKFSMGRYJWPQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring substituted with a methoxy group and a tetrahydropyridine-1-carbonyl moiety, making it a versatile molecule for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through the reduction of pyridine derivatives using hydrogenation or other reducing agents.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Coupling Reactions: The final step involves coupling the tetrahydropyridine ring with the pyridine ring, often using carbonylation reactions facilitated by catalysts like palladium or nickel.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and methylation processes, followed by efficient coupling reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxy-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydropyridine: Another tetrahydropyridine derivative with different substitution patterns.

    2-Methoxypyridine: A simpler pyridine derivative with only a methoxy group.

    4-Phenyl-1,2,3,6-tetrahydropyridine: A compound with a phenyl group instead of a methoxy group.

Uniqueness

2-Methoxy-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a tetrahydropyridine-1-carbonyl moiety makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-11-6-5-10(9-13-11)12(15)14-7-3-2-4-8-14/h2-3,5-6,9H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINKFSMGRYJWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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